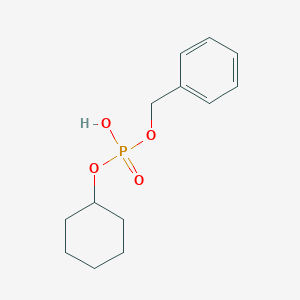
Benzyl cyclohexyl hydrogen phosphate
Vue d'ensemble
Description
Benzyl cyclohexyl hydrogen phosphate (BCHP) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a phosphoric acid ester and is commonly used as a flame retardant in various materials, including plastics, textiles, and coatings. However, its potential applications in scientific research have been explored, and it has been found to have various biochemical and physiological effects.
Applications De Recherche Scientifique
Metal-Catalyzed Reactions
Benzyl cyclohexyl hydrogen phosphate has been studied in the context of metal-catalyzed reactions. In a notable example, alkyl 8-quinolyl hydrogen phosphates, including the benzyl variant, were converted into corresponding P1, P2-disubstituted pyrophosphates in the presence of Cu(II) ions. This reaction, occurring in anhydrous pyridine, demonstrates the potential of benzyl cyclohexyl hydrogen phosphate in the synthesis of complex organic compounds (Nagasawa & Yoshidome, 1973).
Phosphorus-Containing Pesticide Metabolites
Research has also been conducted on the determination of phosphorus-containing pesticide metabolites via benzylation, which includes benzyl esters derived from various phosphates, phosphonates, and their analogues. This highlights the role of benzyl cyclohexyl hydrogen phosphate in environmental and biochemical analysis (Daughton, Cook, & Alexander, 1979).
Hydrogenation of Benzene
The partial hydrogenation of benzene, an important process in chemical synthesis, has been studied with reference to cyclohexyl and benzyl-related compounds. This research offers insights into the use of benzyl cyclohexyl hydrogen phosphate in catalytic processes, particularly in the sustainable production of industrial chemicals (Foppa & Dupont, 2015).
Analytical Chemistry
In analytical chemistry, benzyl cyclohexyl hydrogen phosphate has been implicated in the study of gas chromatography and mass spectrometry. This includes the characterization of organophosphates and their role in the analysis of biological and chemical samples (Srivastva, Srivastva, & Smith, 2007).
Synthesis of Pharmaceuticals
The compound has been utilized in the synthesis of pharmaceuticals, particularly in the creation of bioreversible phosphate protective groups. This indicates its significance in the development and stabilization of pharmaceutical compounds (Srivastva & Farquhar, 1984).
Propriétés
IUPAC Name |
benzyl cyclohexyl hydrogen phosphate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19O4P/c14-18(15,17-13-9-5-2-6-10-13)16-11-12-7-3-1-4-8-12/h1,3-4,7-8,13H,2,5-6,9-11H2,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMTZCWBJXBPPLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OP(=O)(O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19O4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl cyclohexyl hydrogen phosphate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





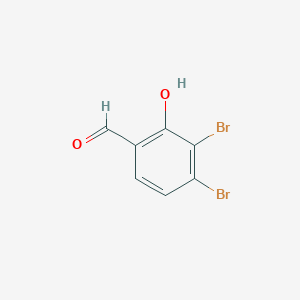
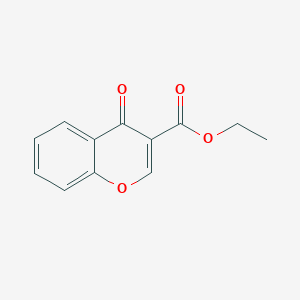
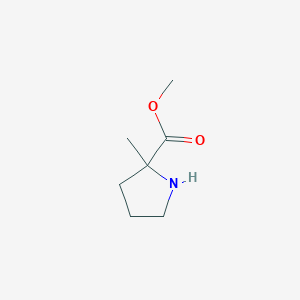



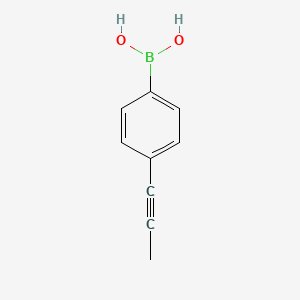
![1-[2-(Aminooxy)ethyl]pyrrolidin-2-one](/img/structure/B3269513.png)
![4-{[(Cyclohexylamino)carbonyl]amino}butanoic acid](/img/structure/B3269519.png)


